![molecular formula C15H14F3N3O2 B2402335 morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone CAS No. 956741-93-8](/img/structure/B2402335.png)
morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone is a useful research compound. Its molecular formula is C15H14F3N3O2 and its molecular weight is 325.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Activity
Morpholino derivatives have been studied for their enzyme inhibitory activities. A study on thiophene-based heterocyclic compounds, including morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone derivatives, demonstrated significant in vitro inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibited promising binding affinities, suggesting potential for further pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antitumor Activity
This compound has also been linked to antitumor activities. A synthesized compound in this category showed inhibition of cancer cell line proliferation, indicating its potential as a therapeutic agent for cancer treatment (Tang & Fu, 2018).
Application in Parkinson's Disease Imaging
In Parkinson's disease research, a morpholino derivative was used in the synthesis of a new potential PET agent for imaging of LRRK2 enzyme, a significant target in Parkinson's disease. This highlights its role in neurodegenerative disease research and potential diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Several studies have synthesized morpholino derivatives and evaluated their antimicrobial activity. These compounds have demonstrated significant inhibitory effects against various bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Bone Formation and Osteogenic Activity
A specific compound within this chemical category has been identified to enhance bone morphogenetic protein-2-dependent osteogenic differentiation. This indicates potential applications in bone formation and regenerative medicine, especially in combination with other therapeutic molecules (Baek et al., 2015).
Properties
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)13-12(14(22)20-6-8-23-9-7-20)10-19-21(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJAIJOZPHOEHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

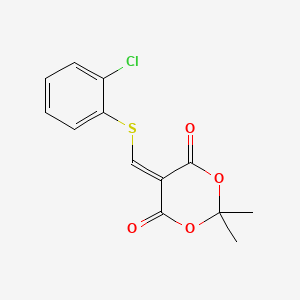
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)
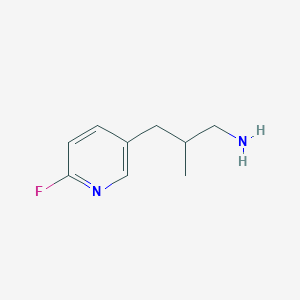
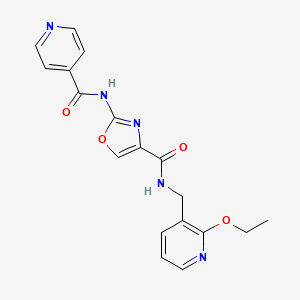
![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)

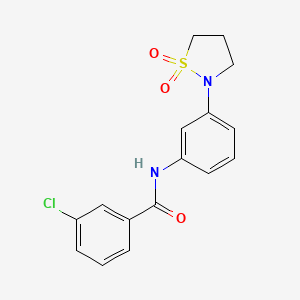
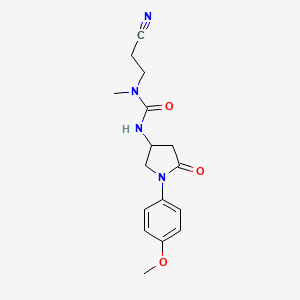
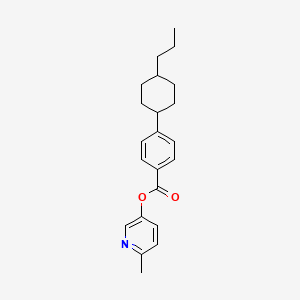
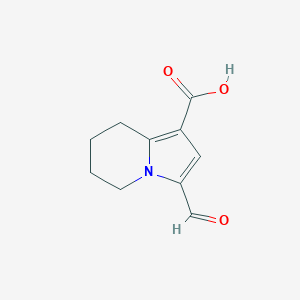
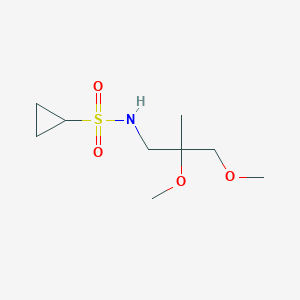
![Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2402273.png)
